molecular formula C11H6F4O3 B13165753 6-Fluoro-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid

6-Fluoro-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid

Cat. No.: B13165753
M. Wt: 262.16 g/mol
InChI Key: YVFFJPPWIPWCLC-UHFFFAOYSA-N
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Description

6-Fluoro-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid is a fluorinated organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science. The presence of fluorine atoms in the compound enhances its chemical stability and biological activity, making it a valuable compound for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the cyclization of 2-hydroxybenzaldehyde derivatives with trifluoromethylated reagents in the presence of a base. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) and catalysts like palladium or copper complexes .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the chromene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides and organometallic compounds are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include quinones, dihydrochromenes, and various substituted chromenes, depending on the specific reagents and conditions used .

Scientific Research Applications

6-Fluoro-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-Fluoro-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular receptors and signaling pathways, leading to various biological effects. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-6-(trifluoromethyl)benzoic acid
  • 6-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid

Uniqueness

6-Fluoro-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid is unique due to its chromene core structure combined with fluorine and trifluoromethyl groups. This combination imparts distinct chemical and biological properties, such as enhanced stability, reactivity, and biological activity, compared to other similar compounds .

Properties

Molecular Formula

C11H6F4O3

Molecular Weight

262.16 g/mol

IUPAC Name

6-fluoro-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid

InChI

InChI=1S/C11H6F4O3/c12-6-1-2-8-5(3-6)4-7(10(16)17)9(18-8)11(13,14)15/h1-4,9H,(H,16,17)

InChI Key

YVFFJPPWIPWCLC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1F)C=C(C(O2)C(F)(F)F)C(=O)O

Origin of Product

United States

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